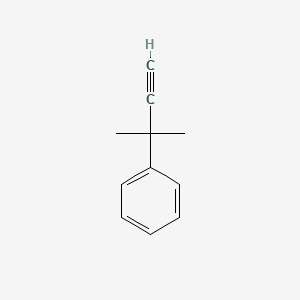![molecular formula C23H27N3O2 B2962719 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclohexyl)propanamide CAS No. 1214640-64-8](/img/structure/B2962719.png)
2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclohexyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclohexyl)propanamide is a complex organic compound with interesting properties and potential applications in scientific research. This compound features a benzyloxyphenyl group, an amino group, a cyanocyclohexyl group, and a propanamide backbone, making it a multifaceted molecule in terms of reactivity and utility.
准备方法
Synthetic Routes and Reaction Conditions:
Route 1: The synthesis can involve the initial formation of 4-(benzyloxy)aniline, which then reacts with 1-cyanocyclohexylamine to form an intermediate compound. This intermediate undergoes further reactions with propanoyl chloride under specific conditions (e.g., temperature control, use of solvents like dichloromethane) to yield the final product.
Route 2: An alternative route involves the direct coupling of 4-(benzyloxy)phenylamine with a preformed N-(1-cyanocyclohexyl)propanamide derivative using a coupling agent such as EDCI or DCC in an appropriate solvent like DMF.
Industrial Production Methods:
The industrial synthesis might employ continuous flow chemistry techniques to optimize reaction conditions and yield. This method can help in scaling up the production while maintaining consistency and purity.
化学反应分析
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidative cleavage, potentially forming a phenolic derivative and benzaldehyde.
Reduction: The cyanocyclohexyl group can be reduced to an aminocyclohexyl group under hydrogenation conditions.
Substitution: The phenyl ring allows for electrophilic aromatic substitution, introducing various substituents such as nitro groups or halogens.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid can be used.
Reduction: Catalysts like palladium on carbon or nickel are common under hydrogen gas.
Substitution: Conditions vary, but usually involve Lewis acids like AlCl3 or FeCl3 for halogenation.
Major Products Formed:
Oxidation of the benzyloxy group can produce benzoquinone derivatives.
Reduction of the cyano group results in primary amines.
Substitution on the phenyl ring can lead to various functionalized aromatic compounds.
科学研究应用
Chemistry: Used as a starting material or intermediate in organic synthesisBiology: May act as a precursor to biologically active molecules or probes in biochemical assays. Medicine: Industry: Possible use in the manufacturing of advanced materials, such as polymers or coatings with specific properties.
作用机制
Mechanism: The compound's action mechanism depends on its application. In drug discovery, it might interact with specific molecular targets such as enzymes or receptors, altering their activity. Molecular Targets and Pathways: Potential targets include protein kinases, G-protein coupled receptors, or other macromolecules essential for cellular functions.
相似化合物的比较
Comparison with Other Compounds: Compared to other N-substituted propanamides or cyanocyclohexyl derivatives, 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclohexyl)propanamide features a unique combination of functional groups. This makes it versatile in synthesis and applications. List of Similar Compounds: Examples include N-(1-cyanocyclohexyl)acetamide, 4-(benzyloxy)aniline derivatives, and other substituted propanamides. The presence of the benzyloxyphenyl group and the cyanocyclohexyl moiety differentiates it from simpler analogs.
Was this detailed enough for you? What other specifics are you seeking?
属性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-phenylmethoxyanilino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-18(22(27)26-23(17-24)14-6-3-7-15-23)25-20-10-12-21(13-11-20)28-16-19-8-4-2-5-9-19/h2,4-5,8-13,18,25H,3,6-7,14-16H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVZFPDTGDIKKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[3,5-Bis(benzyloxy)phenyl]boronic acid](/img/structure/B2962638.png)

![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2962642.png)
![N-tert-butyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2962644.png)
![5-[4-(4-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B2962646.png)
![(E)-N-[3-(3-Cyanopropoxy)pyridin-2-YL]-2-phenylethenesulfonamide](/img/structure/B2962647.png)

![N-cyclopentyl-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2962650.png)

![N-(4-fluorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2962652.png)
![N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2962653.png)

![2-{[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]sulfonyl}benzonitrile](/img/structure/B2962656.png)

